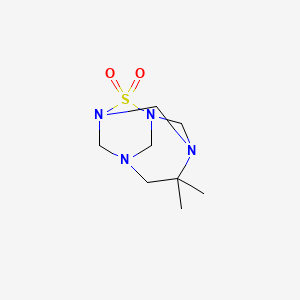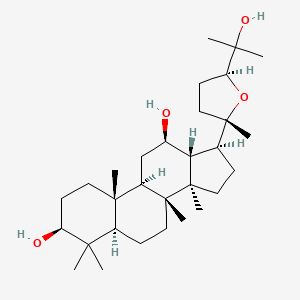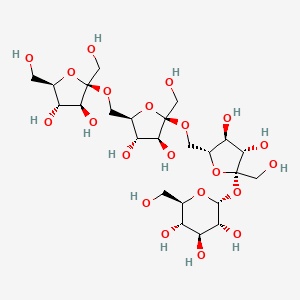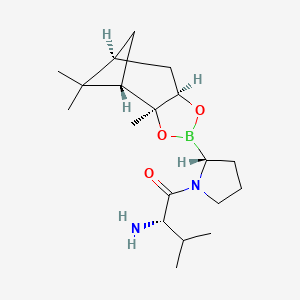
(4-Hydroxy-2-butyn)cytosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxy-2-butyn)cytosine is a chemical compound that belongs to the class of pyrimidines, which are essential components of nucleic acids. This compound features a cytosine base modified with a hydroxy group and a butynyl group, making it distinct in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-2-butyn)cytosine typically involves the modification of cytosine through organic reactions. One common method is the nucleophilic substitution reaction, where cytosine is treated with appropriate reagents to introduce the hydroxy and butynyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: (4-Hydroxy-2-butyn)cytosine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Aplicaciones Científicas De Investigación
(4-Hydroxy-2-butyn)cytosine has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of nucleic acid chemistry.
Biology: The compound can be utilized in genetic studies to understand the role of modified nucleotides in DNA and RNA.
Industry: this compound can be used in the production of diagnostic reagents and research tools.
Mecanismo De Acción
The mechanism by which (4-Hydroxy-2-butyn)cytosine exerts its effects involves its interaction with molecular targets and pathways. The hydroxy and butynyl groups can influence the binding affinity and specificity of the compound to nucleic acids, potentially altering gene expression and cellular processes.
Comparación Con Compuestos Similares
(4-Hydroxy-2-butyn)cytosine is unique compared to other similar compounds due to its specific structural modifications. Some similar compounds include cytosine, 5-methylcytosine, and 5-hydroxymethylcytosine. These compounds differ in their functional groups and biological roles, highlighting the distinctiveness of this compound.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
114987-17-6 |
|---|---|
Fórmula molecular |
C8H9N3O2 |
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
4-amino-1-(4-hydroxybut-2-ynyl)pyrimidin-2-one |
InChI |
InChI=1S/C8H9N3O2/c9-7-3-5-11(8(13)10-7)4-1-2-6-12/h3,5,12H,4,6H2,(H2,9,10,13) |
Clave InChI |
IWKHNPUWJPHSEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)N=C1N)CC#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate](/img/structure/B15193726.png)









